(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one
CAS No.: 292169-72-3
Cat. No.: VC7172883
Molecular Formula: C16H8BrFN2OS
Molecular Weight: 375.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292169-72-3 |
|---|---|
| Molecular Formula | C16H8BrFN2OS |
| Molecular Weight | 375.22 |
| IUPAC Name | (2Z)-2-[(5-bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C16H8BrFN2OS/c17-10-5-6-11(18)9(7-10)8-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-8- |
| Standard InChI Key | HPVJBQMHVFEUJP-ZSOIEALJSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Br)F)S3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, (2Z)-2-(5-bromo-2-fluorobenzylidene) thiazolo[3,2-A]benzimidazol-3(2H)-one, reflects its intricate architecture. Its molecular framework consists of three key components:
-
A thiazolo[3,2-a]benzimidazol-3(2H)-one heterocyclic system
-
A 5-bromo-2-fluorophenyl substituent
-
A Z-configured benzylidene linkage at position 2
The planar thiazolo-benzimidazole system exhibits near-coplanar alignment with the aromatic ring, as evidenced by X-ray crystallographic data from analogous structures . This spatial arrangement facilitates π-π stacking interactions critical for biological target engagement. The Z-configuration of the benzylidene group, confirmed through NOESY correlations in related compounds , imposes steric constraints that influence molecular reactivity.
Table 1: Molecular Specifications
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 292169-72-3 | |
| Molecular Formula | C₁₆H₈BrFN₂OS | |
| Molecular Weight | 375.22 g/mol | |
| XLogP3 | 3.7 (Predicted) | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 |
Synthetic Methodologies
One-Pot Cyclocondensation
The optimized synthesis employs a tandem cyclization-condensation strategy, as adapted from Mavrova’s protocol for analogous thiazolo-benzimidazolones . Key steps include:
-
Benzimidazole Thiol Activation: 1H-benzimidazole-2-thiol undergoes base-mediated deprotonation
-
Thiazole Ring Formation: Reaction with α-halo carbonyl derivatives generates the thiazolo[3,2-a]benzimidazole core
-
Knoevenagel Condensation: Aldehyde coupling introduces the 5-bromo-2-fluorobenzylidene group
This method yields the target compound in 63-68% isolated yield when using DMF as solvent at 110°C . The Z-configuration is preserved through careful control of reaction kinetics and steric effects from ortho-substituents.
Crystallographic Validation
Single-crystal X-ray analysis of structurally similar compounds reveals:
These structural features suggest significant electron delocalization across the heterocyclic system, corroborated by DFT calculations on analogous molecules .
Physicochemical Properties
Spectral Characterization
1H NMR (DMSO-d₆):
-
δ 8.33 (d, J=8.5 Hz, 1H, aromatic)
-
δ 7.88 (s, 1H, benzylidene =CH)
-
δ 7.70 (m, 2H, ortho-fluorophenyl)
IR (KBr):
Solubility and Stability
The bromine and fluorine substituents enhance lipid solubility while decreasing metabolic clearance rates compared to non-halogenated analogs.
Biological Activity Profile
Table 2: Antiproliferative Activity (IC₅₀, μM)
| Cell Line | IC₅₀ Value | Selectivity Index* |
|---|---|---|
| HT-29 (Colorectal) | 12.3 ± 1.2 | 3.8 |
| MDA-MB-231 (Breast) | 15.6 ± 2.1 | 2.9 |
| HeLa (Cervical) | 18.4 ± 1.8 | 2.4 |
| HepG2 (Liver) | 22.7 ± 3.0 | 1.9 |
*Relative to MRC-5 normal lung fibroblasts
Mechanistic studies suggest topoisomerase II inhibition and reactive oxygen species generation as primary modes of action . The 5-bromo substituent enhances DNA intercalation compared to chloro analogs .
Antimicrobial Activity
While direct data for this compound remains unpublished, structural analogs exhibit:
The fluorine atom likely enhances membrane permeability through dipole interactions with phospholipid head groups .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| R1 | R2 | IC₅₀ (μM) | logP |
|---|---|---|---|
| 5-Br-2-F | H | 12.3 | 3.7 |
| 4-F | 6-NO₂ | 9.8 | 3.1 |
| 2-OCH₃ | H | 25.6 | 2.9 |
| 3-Cl | 6-CH₃ | 18.4 | 4.2 |
Key observations:
-
Electron-withdrawing groups (Br, F, NO₂) enhance cytotoxicity
-
Ortho-substitution improves metabolic stability
Computational Modeling Insights
Docking studies using PDB 1T8I (Topoisomerase II-DNA complex) reveal:
-
Binding Energy: -9.3 kcal/mol (MM/GBSA)
-
Key Interactions:
MD simulations show stable binding over 50 ns trajectories, with RMSD <2.0 Å .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume